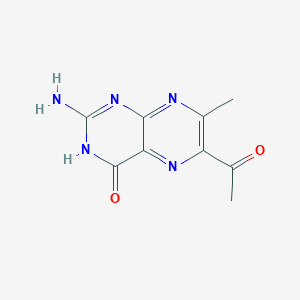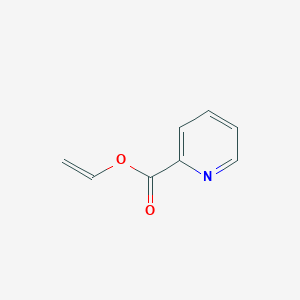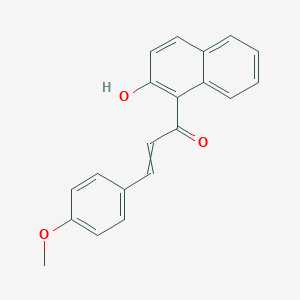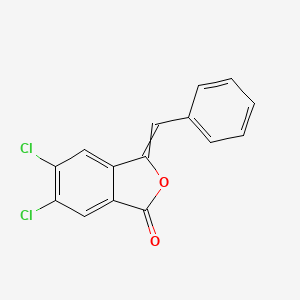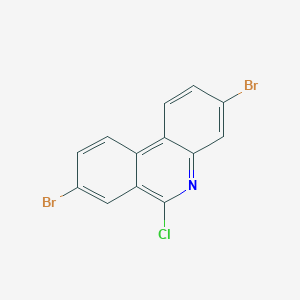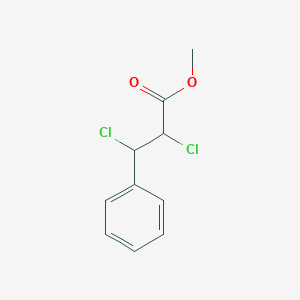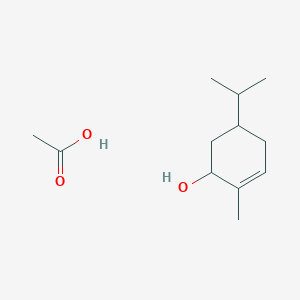
Acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a type of alcohol and is characterized by its cyclohexene ring structure with methyl and isopropyl substituents. It is commonly found in essential oils and has a variety of applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of terpenes, such as limonene or pinene, followed by oxidation to introduce the hydroxyl group . The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the process may require elevated temperatures to facilitate the cyclization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production. This includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Halogenated cyclohexenes, ethers.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, altering their activity. Additionally, the hydrophobic cyclohexene ring can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menthol: Similar structure but with a hydroxyl group at a different position.
Carvone: Contains a ketone group instead of a hydroxyl group.
Limonene: Lacks the hydroxyl group and has a different ring structure.
Uniqueness
Acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and biological activities. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
26252-08-4 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-7(2)9-5-4-8(3)10(11)6-9;1-2(3)4/h4,7,9-11H,5-6H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
MMSANMQUCORDQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1O)C(C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


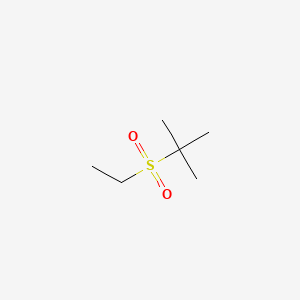
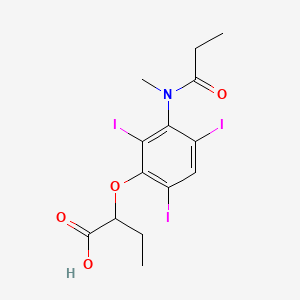
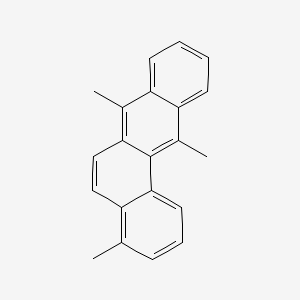
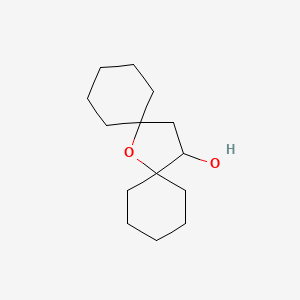
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)


